

Spectroscopic Profile of 1-Methylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylpyrrolidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylpyrrolidine** (CAS No. 120-94-5), a versatile intermediate in the synthesis of pharmaceuticals. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **1-methylpyrrolidine**. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-methylpyrrolidine** is characterized by three main signals corresponding to the methyl and methylene protons.

Chemical Shift (ppm)	Multiplicity	Assignment
~2.47	Triplet	-CH ₂ - (alpha to N)
~2.35	Singlet	-CH ₃
~1.78	Multiplet	-CH ₂ - (beta to N)

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[\[1\]](#)[\[2\]](#)

Chemical Shift (ppm)	Assignment
~56.3	-CH ₂ - (alpha to N)
~42.1	-CH ₃
~24.0	-CH ₂ - (beta to N)

Note: These values were reported for a sample in deuteriochloroform (CDCl₃).[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring ¹H and ¹³C NMR spectra of **1-methylpyrrolidine**.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-methylpyrrolidine** for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
- Gently vortex or sonicate the mixture to ensure complete dissolution.

- Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.
- Cap the NMR tube securely.

Instrumental Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Nucleus: ^1H or ^{13}C .
- Solvent: CDCl_3 (locking on the deuterium signal).
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Temperature: 298 K (25 °C).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8 to 16.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or the TMS signal.
- Integrate the signals in the ^1H NMR spectrum.
- Process the ^{13}C NMR spectrum to identify the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-methylpyrrolidine** based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of **1-methylpyrrolidine** exhibits characteristic absorptions for C-H and C-N bonds.[3]

Wavenumber (cm^{-1})	Intensity	Assignment
2964 - 2769	Strong	C-H stretching (CH_2 , CH_3)
~1460	Medium	CH_2 scissoring
~1290	Medium	C-N stretching
~1115	Medium	C-C stretching

Note: These are approximate values for a neat liquid sample.

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing a liquid sample like **1-methylpyrrolidine** is using Attenuated Total Reflectance (ATR) or a neat liquid film between salt plates.

ATR-FTIR Method:

- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Background Scan:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of **1-methylpyrrolidine** directly onto the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption peaks.

Neat Liquid Film Method:

- Place a small drop of **1-methylpyrrolidine** onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

- Acquire the spectrum following a similar procedure for data acquisition and processing as the ATR method, after acquiring a background spectrum of the empty beam path.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-methylpyrrolidine**.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **1-methylpyrrolidine** shows a prominent molecular ion and characteristic fragment ions.

m/z	Relative Intensity	Assignment
85	High	$[M]^+$ (Molecular Ion) ^[4]
84	Moderate	$[M-H]^+$
70	Moderate	$[M-CH_3]^+$
57	High	$[M-C_2H_4]^+$ or $[C_3H_7N]^+$
42	High (Base Peak)	$[C_2H_4N]^+$

Note: The fragmentation pattern can be used to confirm the structure of the molecule.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **1-methylpyrrolidine**.

Instrumentation and Conditions:

- Gas Chromatograph:
 - Injection Port: Split/splitless injector, typically operated in split mode with a ratio of 50:1.
 - Injector Temperature: 250 °C.

- Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 35-300.
 - Scan Speed: 2 scans/second.

Sample Preparation:

- Prepare a dilute solution of **1-methylpyrrolidine** (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.
- Transfer the solution to a 2 mL autosampler vial and cap it.

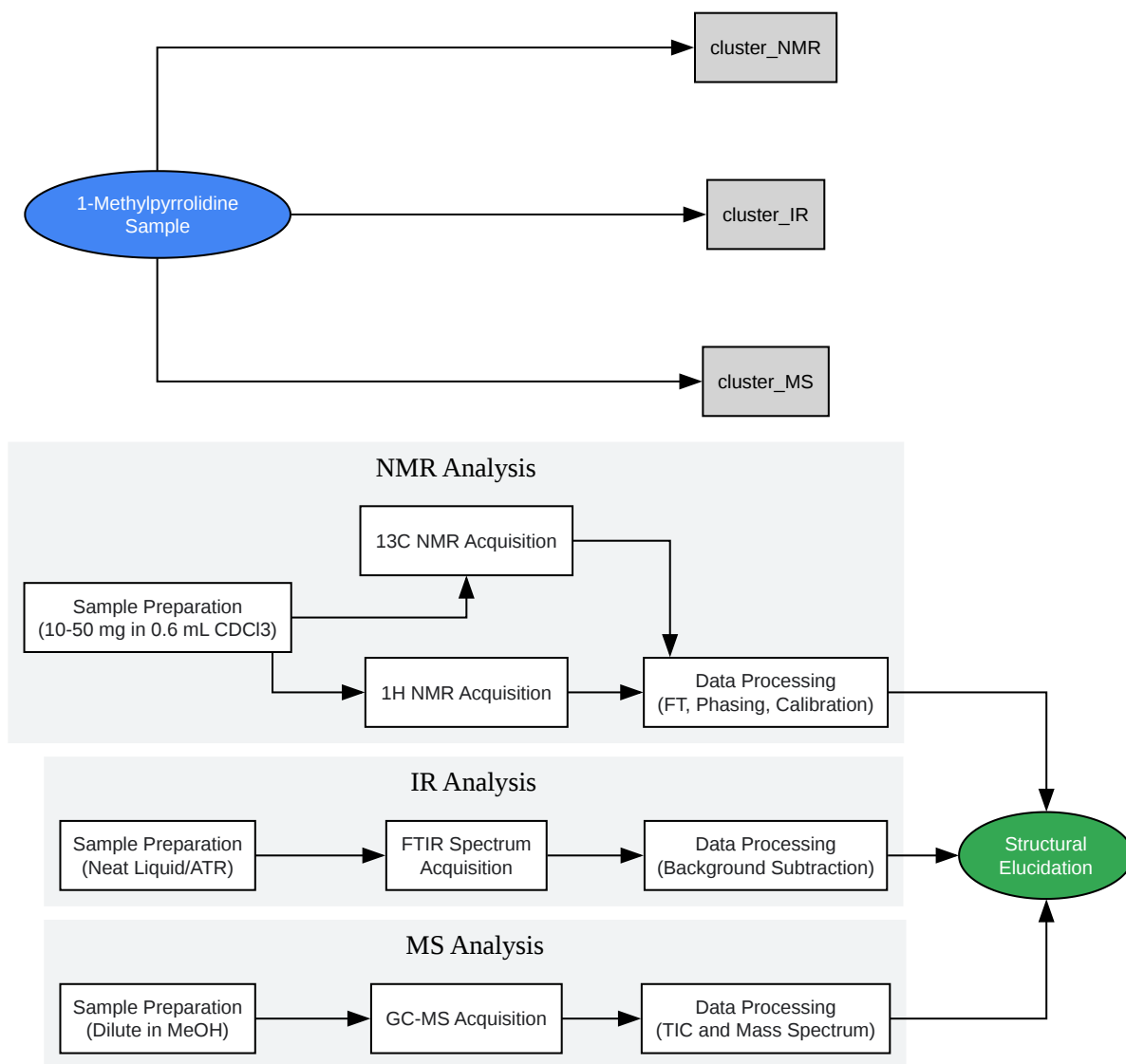
Data Analysis:

- The total ion chromatogram (TIC) will show a peak corresponding to the elution of **1-methylpyrrolidine**.
- The mass spectrum corresponding to this peak can be extracted and compared to a reference library (e.g., NIST) for confirmation.

- Analyze the fragmentation pattern to further confirm the identity of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-methylpyrrolidine**.



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Caption: Logical workflow for the spectroscopic analysis of **1-methylpyrrolidine**.

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